![molecular formula C7H8N4 B1406118 7H-ピロロ[2,3-d]ピリミジン-2-イルメタンアミン CAS No. 1368194-74-4](/img/structure/B1406118.png)
7H-ピロロ[2,3-d]ピリミジン-2-イルメタンアミン
概要
説明
7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential as a scaffold for developing various bioactive molecules, particularly kinase inhibitors .
科学的研究の応用
7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine has a wide range of scientific research applications:
作用機序
Target of Action
The primary target of 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine is p21-activated kinase 4 (PAK4) . PAK4 is a member of the PAK family of serine/threonine protein kinases and is closely associated with cancer . It plays a key role in various signaling pathways, transmitting signals to downstream factors both inside and outside the cell . It is involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .
Mode of Action
7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine acts as a competitive inhibitor of PAK4 . The compound’s interaction with PAK4 and the resulting changes were investigated at the molecular level using molecular dynamics simulations and binding free energy calculations . The inhibitors had strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent .
Biochemical Pathways
The compound affects the signaling pathways mediated by PAK4 . PAK4 is a key effector in these pathways, transmitting signals to downstream factors both inside and outside the cell . It is involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .
Result of Action
The compound’s action results in the inhibition of PAK4, leading to changes in cell growth, apoptosis prevention, cell proliferation, and senescence regulation . The compound’s inhibitory effect on PAK4 could potentially be leveraged for the treatment of cancers where PAK4 is overexpressed .
生化学分析
Biochemical Properties
7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary enzymes it interacts with is p21-activated kinase 4 (PAK4). PAK4 is a serine/threonine protein kinase involved in various cellular processes, including cell growth, apoptosis prevention, and cell proliferation . The interaction between 7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine and PAK4 involves strong binding to the hinge region and β-sheets of the enzyme, as well as interactions with charged side chains around the 4-substituent . This binding inhibits the activity of PAK4, thereby modulating downstream signaling pathways.
Cellular Effects
The effects of 7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine on various cell types and cellular processes are profound. In human T cell leukemia Jurkat cells, this compound has been shown to inhibit the phosphorylation of SLP76, a substrate of hematopoietic progenitor kinase 1 (HPK1), and enhance the secretion of interleukin-2 (IL-2) . This indicates that 7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine can modulate T cell receptor signaling, which is crucial for immune responses. Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism by inhibiting key kinases involved in these processes.
Molecular Mechanism
At the molecular level, 7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine exerts its effects through specific binding interactions with biomolecules. The compound binds to PAK4 through hydrogen bonding and hydrophobic interactions, leading to the inhibition of the enzyme’s activity . This inhibition affects various signaling pathways, including those involved in cell growth and apoptosis. Furthermore, the compound’s interaction with HPK1 results in the inhibition of its phosphorylation activity, thereby modulating immune responses . These molecular interactions highlight the compound’s potential as a therapeutic agent in cancer and immune-related diseases.
Temporal Effects in Laboratory Settings
The stability and degradation of 7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine in in vitro studies has demonstrated sustained inhibition of target enzymes and consistent modulation of cellular processes. In vivo studies further support these findings, indicating that the compound maintains its activity over extended periods.
Dosage Effects in Animal Models
The effects of 7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity. Threshold effects have also been noted, where a minimum effective dose is required to achieve the desired biological activity.
Metabolic Pathways
7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine is involved in several metabolic pathways, primarily through its interaction with enzymes such as PAK4 and HPK1 . These interactions affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s inhibition of PAK4, for example, disrupts pathways involved in cell growth and proliferation, while its interaction with HPK1 modulates immune responses. Additionally, the compound may influence other metabolic pathways through its effects on gene expression and enzyme activity.
Transport and Distribution
The transport and distribution of 7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various cellular compartments, where it exerts its biological effects. Studies have shown that the compound accumulates in specific tissues, such as the liver and kidneys, which are primary sites of its activity and potential toxicity . The distribution pattern of 7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine is crucial for understanding its therapeutic potential and safety profile.
Subcellular Localization
The subcellular localization of 7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes such as PAK4 and HPK1 . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its sites of action. The cytoplasmic localization of 7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine allows it to effectively modulate signaling pathways and cellular processes, highlighting its potential as a therapeutic agent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine typically involves multi-step organic reactions. One common method starts with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate . This process involves several steps, including condensation reactions, cyclization, and chlorination. The overall yield of this method is around 31% .
Another method involves the use of ethyl cyanoacetate as a starting material, which undergoes a series of reactions including condensation with formamidine, cyclization, and chlorination to yield the desired compound .
Industrial Production Methods
Industrial production methods for 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine are designed to be efficient and scalable. These methods often employ readily available starting materials and catalysts to optimize yield and reduce costs. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production .
化学反応の分析
Types of Reactions
7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It undergoes nucleophilic aromatic substitution reactions, particularly at the chlorine-substituted positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pH to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
類似化合物との比較
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A closely related compound used as a scaffold for kinase inhibitors.
9H-Purine: Another heterocyclic compound with similar applications in medicinal chemistry.
1H-Pyrazolo[3,4-d]pyrimidine: An alternative core structure for designing bioactive molecules.
Uniqueness
7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and biological activities. Its ability to serve as a versatile scaffold for various bioactive molecules highlights its importance in drug discovery and development .
特性
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-3-6-10-4-5-1-2-9-7(5)11-6/h1-2,4H,3,8H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXACNBYZONFFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=NC=C21)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


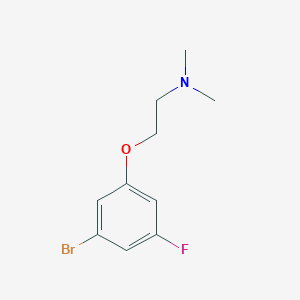
![4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile](/img/structure/B1406036.png)
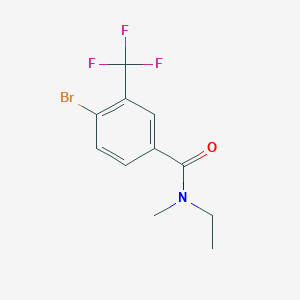
![1-[(2-Bromo-3-fluorophenyl)methyl]-4-methylpiperidine](/img/structure/B1406040.png)
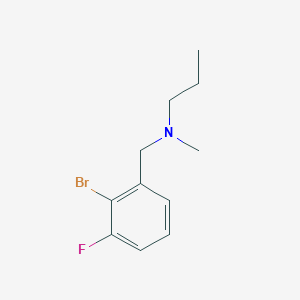
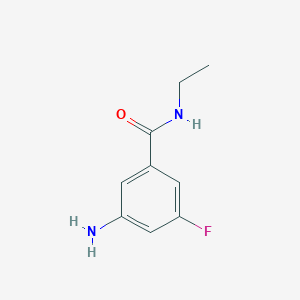
![3-Bromo-5-[(cyclobutylamino)methyl]aniline](/img/structure/B1406043.png)
![N-[(5-bromo-2-nitrophenyl)methyl]cyclohexanamine](/img/structure/B1406044.png)
![5-Chloro-3-nitro-2-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B1406045.png)
![2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid](/img/structure/B1406051.png)
![N-[(5-bromo-2-nitrophenyl)methyl]oxan-4-amine](/img/structure/B1406052.png)
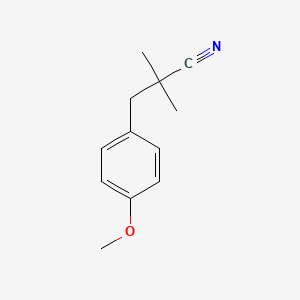
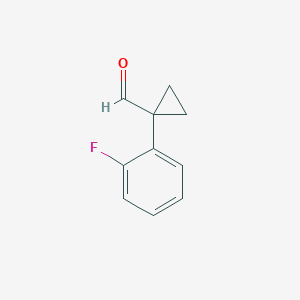
![5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine](/img/structure/B1406056.png)
